4-Fluorobenzoyl-d4 chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Fluorobenzoyl-d4 chloride: is a deuterium-labeled derivative of 4-fluorobenzoyl chloride. It is a chemical compound with the molecular formula C7D4ClFO. The deuterium labeling is often used in research to study reaction mechanisms and metabolic pathways due to its stability and distinguishable mass from hydrogen.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of 4-fluorobenzoyl chloride typically involves the chlorination of 4-fluorotoluene. The process can be summarized as follows:
Chlorination: 4-fluorotoluene is subjected to chlorination under ultraviolet light at temperatures between 70-85°C to form 4-fluorotrichlorotoluene.
Industrial Production Methods: Industrial production methods for 4-fluorobenzoyl chloride follow similar synthetic routes but are optimized for large-scale production. This involves continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Fluorobenzoyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.
Friedel-Crafts Acylation: It can participate in Friedel-Crafts acylation reactions with aromatic compounds to form ketones.
Common Reagents and Conditions:
Amines: Reacts under mild conditions to form amides.
Alcohols: Requires a base such as pyridine to form esters.
Thiols: Reacts in the presence of a base to form thioesters.
Major Products:
Amides: Formed from reactions with amines.
Esters: Formed from reactions with alcohols.
Thioesters: Formed from reactions with thiols.
Wissenschaftliche Forschungsanwendungen
4-Fluorobenzoyl-d4 chloride is used extensively in scientific research due to its unique properties:
Chemistry: It is used as a reagent in organic synthesis to introduce the 4-fluorobenzoyl group into molecules.
Biology: Utilized in the study of enzyme mechanisms and metabolic pathways due to its deuterium labeling.
Medicine: Employed in the synthesis of pharmaceuticals where the 4-fluorobenzoyl group is a key structural component.
Industry: Used in the production of advanced materials such as polyphenylene ether and thioether ketones.
Wirkmechanismus
The mechanism of action of 4-fluorobenzoyl-d4 chloride involves its role as an acylating agent. It reacts with nucleophiles to form various derivatives:
Nucleophilic Attack: The nucleophile attacks the carbonyl carbon of this compound, leading to the formation of a tetrahedral intermediate.
Elimination: The intermediate collapses, eliminating a chloride ion and forming the final product (amide, ester, or thioester).
Vergleich Mit ähnlichen Verbindungen
4-Fluorobenzoyl chloride: The non-deuterated version of 4-fluorobenzoyl-d4 chloride.
4-Fluorobenzyl chloride: Another fluorinated benzoyl compound used in organic synthesis.
2,3,4,5-Tetrafluorobenzoyl chloride: A compound with multiple fluorine substitutions on the benzoyl ring.
Uniqueness: this compound is unique due to its deuterium labeling, which makes it particularly useful in studies involving mass spectrometry and tracing metabolic pathways. The presence of deuterium atoms provides a distinct mass difference, allowing for precise tracking in complex biological systems.
Eigenschaften
Molekularformel |
C7H4ClFO |
---|---|
Molekulargewicht |
162.58 g/mol |
IUPAC-Name |
2,3,5,6-tetradeuterio-4-fluorobenzoyl chloride |
InChI |
InChI=1S/C7H4ClFO/c8-7(10)5-1-3-6(9)4-2-5/h1-4H/i1D,2D,3D,4D |
InChI-Schlüssel |
CZKLEJHVLCMVQR-RHQRLBAQSA-N |
Isomerische SMILES |
[2H]C1=C(C(=C(C(=C1C(=O)Cl)[2H])[2H])F)[2H] |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)Cl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.